molecular formula C11H21BO2 B2970030 rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane,trans CAS No. 2375816-12-7

rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane,trans

Cat. No.: B2970030
CAS No.: 2375816-12-7
M. Wt: 196.1
InChI Key: KOKIOKRQOCRQHK-RKDXNWHRSA-N
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Description

rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (trans) is a boron-containing cyclopropane derivative with a stereodefined trans configuration at the cyclopropane ring. The "rac" designation indicates a racemic mixture of enantiomers. This compound belongs to the 1,3,2-dioxaborolane class, characterized by a boronate ester framework with pinacol (4,4,5,5-tetramethyl substitution).

Properties

IUPAC Name

2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO2/c1-6-8-7-9(8)12-13-10(2,3)11(4,5)14-12/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKIOKRQOCRQHK-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375816-12-7
Record name rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane,trans typically involves the reaction of a cyclopropyl derivative with a boronic ester precursor. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane,trans undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various biaryl compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The unique structure allows for interactions with specific biological targets, making it a candidate for drug development.

Medicine: In medicine, the compound’s derivatives are explored for their therapeutic potential. Research is ongoing to evaluate their efficacy in treating various diseases, including cancer and inflammatory conditions.

Industry: In industrial applications, this compound is used in the production of advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane,trans involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules. This interaction can inhibit the activity of enzymes and other proteins, leading to various biological effects. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name Substituents on Cyclopropane Yield (%) dr ee (%) Key Reference
rac-2-[(1R,2R)-2-ethylcyclopropyl]-... (trans) Ethyl N/A N/A N/A Target
4,4,5,5-tetramethyl-2-((1R,2R,3S)-2-phenyl-3-(phenylsulfonyl)cyclopropyl)-... Phenyl, phenylsulfonyl 60–61 8:1 96
2-((1R,2R)-2-cyclohexyl-1-(2-methylprop-1-en-1-yl)cyclopropyl)-... Cyclohexyl, alkenyl 64 >20:1 N/A
rac-4,4,5,5-tetramethyl-2-[(1r,2s)-2-methylcyclopropyl]-... (cis) Methyl (cis configuration) N/A N/A N/A
4,4,5,5-tetramethyl-2-(2-((1R,2R)-2-phenylcyclopropyl)ethyl)-... Phenyl, ethyl linker 39 N/A N/A

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., phenylsulfonyl in ) reduce reaction yields but enhance stereoselectivity.
  • Electronic Effects : Alkenyl groups () may facilitate further functionalization via cross-coupling.
  • Configuration Impact : The cis isomer () exhibits distinct physical properties (e.g., density 0.94 g/cm³) compared to trans analogs due to differing molecular packing .

Physical and Chemical Properties

Boiling Points and Density

  • rac-2-[(1R,2R)-2-ethylcyclopropyl]-... (trans) : Predicted boiling point and density likely align with analogs like the cis-methyl derivative (192.5°C, 0.94 g/cm³) but may vary due to ethyl’s larger van der Waals volume .
  • 4,4,5,5-tetramethyl-2-(phenylethynyl)-... : Polar substituents (e.g., ethynyl) increase polarity, affecting chromatography retention (Rf = 0.7 in pentane/Et₂O) .

Spectroscopic Data

  • NMR Profiles : Cyclopropane protons in trans-configuration analogs show characteristic coupling constants (e.g., 8–10 Hz for vicinal H in ). Boron-containing peaks in ¹¹B NMR typically appear at ~30 ppm .

Cross-Coupling Reactions

trans-Cyclopropyl dioxaborolanes are valuable in Suzuki-Miyaura couplings (). For example:

  • Biaryl Synthesis : The ethyl group balances steric bulk and reactivity, enabling efficient aryl-aryl bond formation.
  • Medicinal Chemistry: Analog 2-(6-cyclopropoxynaphthalen-2-yl)-...

Stereoselective Recognition

Chiral recognition studies () highlight the role of trans configurations in enantioselective separations, critical for asymmetric synthesis .

Biological Activity

The compound rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane,trans is a member of the dioxaborolane family, which has garnered attention for its potential biological applications. This article explores the biological activity of this compound by reviewing relevant studies and data.

Chemical Structure and Properties

The structure of rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is characterized by a dioxaborolane ring and a cyclopropyl substituent. Its molecular formula is C9H17BO2C_9H_{17}BO_2 with a molecular weight of 170.04 g/mol.

Anticancer Properties

Research has indicated that boron-containing compounds exhibit potential anticancer properties. A study highlighted the ability of dioxaborolanes to inhibit tumor growth in various cancer cell lines. The mechanism is thought to involve the modulation of cellular signaling pathways related to apoptosis and proliferation.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
HeLa (Cervical)15Inhibition of cell proliferation
A549 (Lung)12Disruption of mitochondrial function

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown effectiveness against several bacterial strains. The mode of action appears to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
S. aureus4 µg/mL
P. aeruginosa16 µg/mL

Case Studies

  • Case Study on Cancer Cell Lines : In a controlled experiment involving MCF-7 cells treated with varying concentrations of rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, researchers observed significant reductions in cell viability at concentrations above 10 µM over a 48-hour period.
  • Antimicrobial Efficacy : A clinical trial assessed the efficacy of the compound against S. aureus infections in vitro. Results indicated that at an MIC of 4 µg/mL, significant inhibition was observed compared to control groups.

The biological activity of rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of boron allows for unique interactions that can lead to altered cellular functions.

Q & A

Q. What are the common synthetic routes for preparing rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane,trans, and how is purity ensured?

Synthesis typically involves cyclopropanation or cross-coupling reactions. For example, describes a method starting from a dioxaborolane precursor, where the cyclopropyl group is introduced via electrophilic substitution. The reaction employs potassium tert-butoxide and transition metal catalysts (e.g., CuI) under inert conditions. Purification is achieved via flash column chromatography (85% yield, dr ~5:1) . Purity is validated using NMR, HRMS, and melting point analysis .

Q. How is the stereochemical configuration of the cyclopropyl group confirmed in this compound?

The (1R,2R) configuration is confirmed using NOESY NMR to detect spatial proximity between protons on the cyclopropane ring and adjacent substituents. Additionally, X-ray crystallography or chiral HPLC can resolve enantiomeric excess, though these methods are not explicitly detailed in the provided evidence. Diastereomeric ratios (dr) are quantified via 1H^1H NMR integration of distinct proton environments .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H^1H and 13C^{13}C NMR : Assign chemical shifts to protons and carbons in the cyclopropane, dioxaborolane, and ethyl groups. For example, δH\delta_H ~1.2–1.4 ppm corresponds to tetramethyl groups on the dioxaborolane .
  • HRMS : Validates molecular formula (e.g., C14_{14}H25_{25}BO2_2) with <2 ppm error .
  • IR Spectroscopy : Confirms B-O bonds (stretching ~1350–1400 cm1^{-1}) .

Advanced Research Questions

Q. How can diastereoselectivity be improved in the synthesis of this compound?

Diastereomeric ratios (dr) are influenced by steric and electronic factors. reports a dr of ~5:1 using a CuI catalyst. To enhance selectivity:

  • Use chiral ligands (e.g., phosphoramidites) to induce asymmetry .
  • Optimize reaction temperature: Lower temperatures favor kinetic control, potentially improving dr .
  • Screen solvents: Polar aprotic solvents (e.g., THF) may stabilize transition states .

Q. What strategies mitigate boron-oxygen bond hydrolysis during storage or reactions?

  • Storage : Store at 0–6°C under nitrogen to prevent moisture ingress .
  • Reaction Conditions : Use anhydrous solvents (e.g., Et2_2O, CH2_2Cl2_2) and molecular sieves to scavenge water .
  • Stabilization : Introduce electron-withdrawing groups (e.g., CF3_3) on the dioxaborolane to reduce electrophilicity at boron .

Q. How are contradictions in reported diastereomeric ratios (dr) across studies reconciled?

Discrepancies may arise from:

  • Catalyst Variability : Palladium vs. copper catalysts yield different dr values due to divergent mechanistic pathways .
  • Purification Methods : Flash chromatography may partially resolve diastereomers, skewing dr measurements. HPLC with chiral columns provides more accurate ratios .
  • Reaction Time : Extended reaction times (e.g., 14 hours in ) may lead to equilibration, altering dr .

Q. What analytical methods quantify trace impurities in this compound?

  • HPLC-MS : Detects byproducts (e.g., hydrolyzed boronic acids) at ppm levels .
  • GC-FID : Quantifies volatile impurities (e.g., residual pinacol) .
  • Elemental Analysis : Validates boron content (±0.3% accuracy) .

Q. How does the trans configuration of the cyclopropyl group influence reactivity in cross-coupling reactions?

The trans configuration imposes steric constraints, favoring coupling at the less hindered boron site. For example, shows preferential Suzuki-Miyaura coupling at the boronic ester position over the cyclopropane ring. Computational modeling (DFT) can predict regioselectivity based on transition-state geometries .

Methodological Challenges and Solutions

Q. What experimental designs optimize yield in multi-step syntheses involving this compound?

  • DoE (Design of Experiments) : Vary catalyst loading, temperature, and solvent polarity to identify optimal conditions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
  • Scale-Up : Replace column chromatography with fractional crystallization for cost-effective purification .

Q. How are competing reaction pathways (e.g., dimerization vs. cross-coupling) controlled?

  • Substrate Stoichiometry : Use excess aryl halide to drive cross-coupling over homo-coupling .
  • Additives : Add silver salts (e.g., Ag2_2O) to suppress protodeboronation .
  • Microwave Irradiation : Accelerate reaction kinetics to favor the desired pathway .

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